![molecular formula C17H12F9N B2946458 苄基({1-[3,5-双(三氟甲基)苯基]-2,2,2-三氟乙基})胺 CAS No. 1461708-64-4](/img/structure/B2946458.png)

苄基({1-[3,5-双(三氟甲基)苯基]-2,2,2-三氟乙基})胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

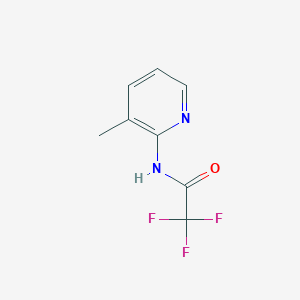

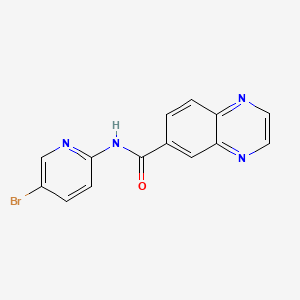

“Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine” is a chemical compound with the molecular formula C9H7F6N . It is also known by other names such as 3,5-Bis(trifluoromethyl)benzylamine . It is used as a highly fluorinated building block and can be functionalized onto biomolecules, advanced materials, or polymers .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . Another synthesis method involves the use of 3,5-bis(trifluoromethyl)aniline as the starting amine .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to an amine group. The benzyl group is further substituted with two trifluoromethyl groups at the 3 and 5 positions . The molecular weight of this compound is 243.149 Da .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in copper-catalyzed azide-alkyne cycloaddition (click reaction) . It can also be used in the preparation of phenyl glycine derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 243.149 Da and a monoisotopic mass of 243.048264 Da . It is a solid at room temperature .

科学研究应用

合成与结构研究

- 研究详细阐述了与苄基({1-[3,5-双(三氟甲基)苯基]-2,2,2-三氟乙基})胺相关的化合物的合成和表征。例如,对硅胺的研究提供了对其制备和光谱性质的见解,突出了它们在新材料和催化过程开发中的潜力(Mitzel et al., 1993)。

催化

- 发现苯硼酸衍生物上的邻位取代基可有效催化羧酸和胺之间的脱水缩合。这项研究强调了特定取代基在增强催化性能中的作用(Wang et al., 2018)。

材料科学

- 已经合成了基于三氟甲基取代双(醚胺)单体的 novel 氟化聚酰亚胺。这些材料表现出理想的性能,例如高溶解性、低介电常数和优异的热稳定性,使其适用于电子领域的先进应用(Chung et al., 2006)。

有机合成

- 对用于不对称催化的膦配体的研究表明,某些配体可以显着提高不对称氢化等反应中的对映选择性和催化活性,证明了结构复杂的胺在合成有机化学中的实用性(Imamoto et al., 2012)。

分析化学

- 已经探索了由胺桥联的双(酚盐)配体支持的双核稀土配合物的开发在聚合反应中的应用,展示了胺在促进复杂化学转化中的多功能性(Duan et al., 2016)。

作用机制

Target of Action

It is known that the compound is used in the preparation of phenyl glycine derivatives , which suggests that it may interact with enzymes or receptors that recognize these derivatives.

Mode of Action

It is known to participate in reactions involving nucleophilic aromatic substitution and aromatic nitro group reduction . This suggests that the compound may interact with its targets through these chemical mechanisms.

Biochemical Pathways

Given its involvement in the synthesis of phenyl glycine derivatives , it may influence pathways that involve these derivatives.

Result of Action

Its use in the synthesis of phenyl glycine derivatives suggests that it may have effects related to the functions of these derivatives.

Action Environment

It is known that the compound is sensitive to air , suggesting that its stability and efficacy may be influenced by exposure to oxygen.

属性

IUPAC Name |

N-benzyl-1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F9N/c18-15(19,20)12-6-11(7-13(8-12)16(21,22)23)14(17(24,25)26)27-9-10-4-2-1-3-5-10/h1-8,14,27H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROVQATXZYQEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid](/img/structure/B2946378.png)

![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone](/img/structure/B2946383.png)

![N-(3-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2946385.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2946389.png)

![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2946390.png)

![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)